Cinnamodial
CAS No.: 23599-45-3
Cat. No.: VC21319835
Molecular Formula: C17H24O5
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23599-45-3 |
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Molecular Formula | C17H24O5 |
Molecular Weight | 308.4 g/mol |
IUPAC Name | [(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] acetate |
Standard InChI | InChI=1S/C17H24O5/c1-11(20)22-13-8-12(9-18)17(21,10-19)16(4)7-5-6-15(2,3)14(13)16/h8-10,13-14,21H,5-7H2,1-4H3/t13-,14+,16+,17-/m1/s1 |
Standard InChI Key | UKLMEFSRPRDOLD-YQFWSFKMSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(C=O)O)C=O |
SMILES | CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O |
Canonical SMILES | CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O |
Chemical Structure and Properties
Cinnamodial (C₁₇H₂₄O₅) is a complex natural compound with a molecular weight of 308.4 g/mol . It belongs to the class of drimane sesquiterpenes, characterized by a decalin ring system with specific functionality. Cinnamodial features a 1,4-dialdehyde arrangement with an α,β-unsaturated carbonyl group that plays a crucial role in its biological activity . Structurally, it is classified as a tertiary alcohol .
The compound is also known by several synonyms including:
Physical and Chemical Characteristics
Cinnamodial possesses distinct structural features that contribute to its reactivity. The compound's 1,4-dialdehyde functionality, combined with the α,β-unsaturated carbonyl moiety, creates a reactive center that is believed to be responsible for many of its biological effects . In its pure form, cinnamodial can be isolated as colorless crystals through recrystallization techniques .
Table 1: Physical and Chemical Properties of Cinnamodial
Property | Value |
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Molecular Formula | C₁₇H₂₄O₅ |
Molecular Weight | 308.4 g/mol |
Physical State | Colorless crystals |
Functional Groups | 1,4-dialdehyde, α,β-unsaturated carbonyl, tertiary alcohol |
CAS Number | 23599-45-3 |
Natural Sources and Distribution
Botanical Sources
Cinnamodial has been identified in several plant species, most notably in the Malagasy medicinal plant Cinnamosma fragrans Baill. (family Canellaceae) . It is primarily concentrated in the bark of these plants, with lower concentrations in roots and leaves . The compound has also been reported in Warburgia salutaris and other related plant species .
Isolation and Quantification
The isolation of cinnamodial typically involves extraction from plant material followed by chromatographic separation. According to research findings, cinnamodial can be recrystallized from fractions using hexanes–ethyl acetate mixtures to obtain pure colorless crystals . Quantification methods include ¹H NMR spectroscopy, which has been used to estimate the relative abundance of cinnamodial in different plant parts .
Studies have shown that the bark extract of Cinnamosma species contains cinnamodial as the major drimane constituent (approximately 60% of total detectable sesquiterpenes), while root extracts show the presence of both cinnamodial and cinnamosmolide in a 2:3 ratio .
Biological Activities
Insecticidal Properties
Cinnamodial exhibits remarkable insecticidal activity against multiple mosquito species, particularly Aedes aegypti—a major vector for viral diseases including dengue, chikungunya, Zika, and yellow fever . Research has demonstrated efficacy against both larval and adult stages of the mosquito life cycle .
Larvicidal Activity
When added to larval rearing water at concentrations of 100 μM, cinnamodial demonstrates significant toxicity against first instar larvae of Ae. aegypti . The compound's larvicidal efficacy has been quantified using Abbott's correction to account for control mortality, with results indicating high potency compared to other natural compounds .
Adult Toxicity
Application of cinnamodial to the thoracic cuticle of adult female Ae. aegypti mosquitoes (1.5 nmol/mosquito) results in significant incapacitation or death within 24 hours . Notably, cinnamodial's insecticidal potency remains consistent against both pyrethroid-susceptible and pyrethroid-resistant mosquito lines, suggesting a unique mode of action compared to conventional pyrethroids .
Antifeedant and Repellent Properties
Beyond its direct toxicity, cinnamodial demonstrates powerful antifeedant and repellent effects against mosquitoes. Studies have shown that cinnamodial outperforms DEET (the gold standard for insect repellents) at repelling adult female Ae. aegypti from blood feeding . This dual action—both killing mosquitoes and preventing feeding—makes cinnamodial particularly valuable for vector control applications.
Table 2: Biological Activities of Cinnamodial Against Aedes aegypti
Mechanism of Action
Effects on Mosquito Physiology
Research into cinnamodial's mode of action has revealed specific physiological targets in mosquitoes. Studies show that cinnamodial completely inhibits spontaneous contractions of the mosquito crop (a food storage organ surrounded by visceral muscle) as well as contractions stimulated by the agonist 5-hydroxytryptamine .
Calcium Channel Modulation
Morphometric analyses suggest that cinnamodial induces a tetanic paralysis of the mosquito crop that is dependent on extracellular Ca²⁺ and inhibited by Gd³⁺ (a non-specific blocker of plasma membrane Ca²⁺ channels) . Pharmacological screening has revealed that a Ca²⁺ ionophore (A23187) was the only compound other than cinnamodial to completely inhibit crop contractions via tetanic paralysis .
These findings indicate that cinnamodial likely induces tetanic paralysis by elevating intracellular Ca²⁺ through activation of plasma membrane Ca²⁺ channels, which may explain its insecticidal effects .
Sensory Receptor Interactions
The antifeedant and repellent activities of cinnamodial appear to be mediated through modulation of a sensory receptor (TRPA1) in mosquitoes . Structural modeling has been used to understand how cinnamodial interacts with TRPA1 and to explain activity differences among various derivatives .
Structure-Activity Relationship Studies
Key Structural Features
Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in cinnamodial's bioactivity. The 1,4-dialdehyde functionality and the α,β-unsaturated carbonyl group appear to be particularly crucial for its insecticidal, antifeedant, and repellent properties .
Semi-Synthetic Derivatives
To better understand the structural requirements for bioactivity and develop more stable active analogues, researchers have prepared various semi-synthetic derivatives of cinnamodial . Modifications have primarily focused on the dialdehyde functionality, resulting in derivatives such as:
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Cinnamodimethylester
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Cinnamo-N,11-dihydro-11-pyridazinol
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7β-hydroxy-cinnamopyridazine
Comparative Activity
Testing of these derivatives has provided insights into which structural features are essential for biological activity. Several cinnamodial derivatives with known insecticidal activity also inhibit crop contractions, further supporting the proposed mechanism of action .
Table 3: Comparison of Cinnamodial and Selected Derivatives
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